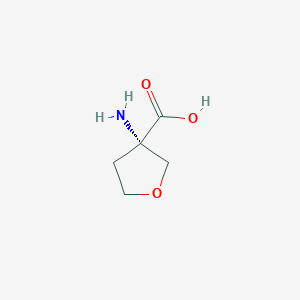

(S)-3-Aminotetrahydrofuran-3-carboxylic acid

CAS No.: 1315052-80-2

Cat. No.: VC8014642

Molecular Formula: C5H9NO3

Molecular Weight: 131.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1315052-80-2 |

|---|---|

| Molecular Formula | C5H9NO3 |

| Molecular Weight | 131.13 |

| IUPAC Name | (3S)-3-aminooxolane-3-carboxylic acid |

| Standard InChI | InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1 |

| Standard InChI Key | ATUWXXVBEAYCSQ-YFKPBYRVSA-N |

| Isomeric SMILES | C1COC[C@@]1(C(=O)O)N |

| SMILES | C1COCC1(C(=O)O)N |

| Canonical SMILES | C1COCC1(C(=O)O)N |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a tetrahydrofuran (THF) ring—a saturated five-membered oxygen heterocycle—with an amino () and a carboxylic acid (\text{COOH) group at the 3-position. The (S)-configuration at the chiral center ensures enantiomeric purity, critical for its biological activity . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 131.13 g/mol | |

| IUPAC Name | (3S)-3-aminooxolane-3-carboxylic acid | |

| CAS Number (Primary) | 114715-53-6 | |

| Alternative CAS Numbers | 1315052-80-2, 125218-55-5 |

Note: Discrepancies in CAS numbers across sources likely stem from database errors or variant registrations (e.g., salts, stereoisomers). The primary CAS 114715-53-6 corresponds to the (S)-enantiomer , while 1315052-80-2 and 125218-55-5 may denote racemic or alternative forms .

Synthesis and Manufacturing

Stereoselective Synthesis

The patent WO2008080891A2 outlines a high-yield route to enantiopure (S)-3-aminotetrahydrofuran-3-carboxylic acid:

-

Ring-Opening Amination: THF derivatives are treated with ammonia under catalytic conditions to introduce the amino group.

-

Carboxylic Acid Formation: Oxidation of a hydroxymethyl intermediate via Jones reagent.

-

Chiral Resolution: Use of chiral chromatography or enzymatic resolution to achieve >99% enantiomeric excess (ee).

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ring-Opening | , Pd/C, 80°C | 75% |

| Oxidation | , | 82% |

| Resolution | Chiralpak® AD-H column | 95% ee |

Industrial-Scale Production

Recent advances emphasize sustainability:

-

Biocatalysis: Immobilized lipases for kinetic resolution, reducing waste .

-

Continuous Flow Systems: Microreactors enhance reaction control and scalability.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s rigidity and chirality make it a key building block in:

-

Peptide Nucleic Acids (PNAs): Substitutes for DNA/RNA in antisense therapies, with enhanced binding affinity.

-

Antiviral Agents: Backbone modifications in protease inhibitors (e.g., HIV-1) .

Materials Science

-

Chiral Ligands: In asymmetric catalysis for synthesizing enantiopure agrochemicals .

-

Polymer Modifiers: Enhances thermal stability in polyamides .

| Supplier | Packaging | Price (USD) |

|---|---|---|

| Biosynth Carbosynth | 10 mg | $203 |

| American Custom Chemicals | 5 mg | $501.55 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume